Compound Description: This compound (1) was identified as a novel indoleamine 2,3-dioxygenase (IDO1) inhibitor through high-throughput screening (HTS) [, ]. IDO1 inhibitors are being explored for their potential in cancer immunotherapy.
Compound Description: This compound (47) is a potent IDO1 inhibitor (hIDO IC50 = 16.4 nM) developed through structure-activity relationship (SAR) studies based on compound 1 [, ]. X-ray crystallography revealed its high potency stems from a unique sulfur-aromatic interaction network formed by its thiourea moiety with F163 and F226 residues of IDO1.
Compound Description: This compound (7) exhibited excellent in vitro antitumor activity against various cancer cell lines, with a mean growth inhibitory concentration (GI50) of 17.90 μM []. It displayed comparable or higher potency against lung, CNS, and breast cancer cells compared to standard drugs like 5-fluorouracil, gefitinib, and erlotinib.
Compound Description: This compound (19) displayed the most potent in vitro antitumor activity within its series, exhibiting a mean GI50 of 6.33 μM []. It demonstrated excellent efficacy against a panel of tumor cell lines, surpassing the activity of 5-fluorouracil, gefitinib, and erlotinib, especially against lung, CNS, and breast cancer cells.
Compound Description: This compound (K-604, 2) is a potent and aqueous-soluble human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with 229-fold selectivity over ACAT-2 []. It exhibits significantly improved oral absorption compared to its predecessor due to the strategic insertion of a piperazine unit in the linker region.
Compound Description: This compound is a novel, highly selective dopamine D3 receptor (D3R) antagonist with potential for treating opioid use disorder []. It displays promising preclinical data in reducing opioid and cocaine reward and mitigating relapse. Unlike some earlier D3R antagonists, R-VK4-40 exhibited a favorable cardiovascular profile in rats, dose-dependently reducing blood pressure and heart rate and attenuating oxycodone-induced cardiovascular effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.